5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, pyrimidine, and thieno structures, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the pyrimidine ring: This can be done through a cyclization reaction involving appropriate precursors like amidines and β-diketones.
Formation of the thieno ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.
Final coupling and functionalization: The final product is obtained by coupling the intermediate compounds and introducing the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thieno rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl and pyrazole groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethyl group, for example, can enhance binding affinity and specificity, while the pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)-N-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 3,5-dimethyl-1-phenyl-1H-pyrazole
- Trifluoromethylated pyrazoles and pyrimidines
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N8O2S/c1-9-11(3)36-20-18(9)21(35)32(12(4)26-20)30-19(34)15-7-17-27-14(13-8-31(5)28-10(13)2)6-16(22(23,24)25)33(17)29-15/h6-8H,1-5H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGWNEWFUZUJRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CN(N=C5C)C)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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